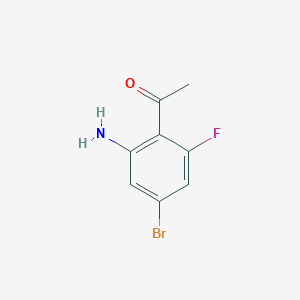
1-(2-Amino-4-bromo-6-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-bromo-6-fluorophenyl)ethanone is an organic compound with the molecular formula C8H7BrFNO. This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with an ethanone group. It is a yellow solid at room temperature and is used in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction, where a fluorinated phenyl ring is brominated and then aminated. The reaction typically requires a catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) to facilitate the bromination .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and amination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-bromo-6-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
- 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone
- 1-(4-Bromo-2,6-difluorophenyl)ethanone
- 2-(4-Fluorophenyl)ethan-1-amine
Comparison: 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Propiedades
Fórmula molecular |
C8H7BrFNO |
|---|---|
Peso molecular |
232.05 g/mol |
Nombre IUPAC |
1-(2-amino-4-bromo-6-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7BrFNO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,11H2,1H3 |
Clave InChI |
OTZKGLVZMAPIIL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine](/img/structure/B13007590.png)
![(1R,2R,5S,6R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13007591.png)
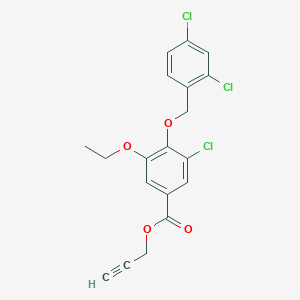
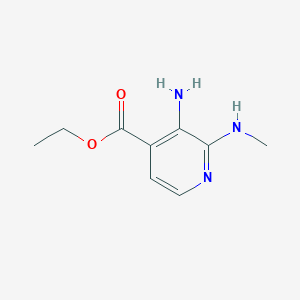
![(3aR,5s,6aS)-5-Methoxyoctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13007620.png)
![7-(Bromomethyl)benzo[d]thiazole](/img/structure/B13007626.png)
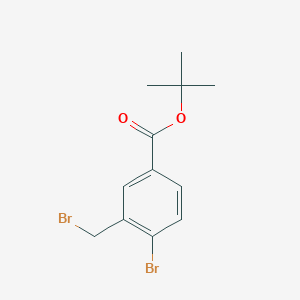
![1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B13007633.png)
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13007642.png)
![6-Bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007650.png)
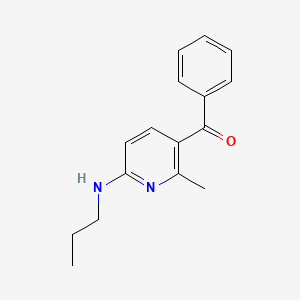
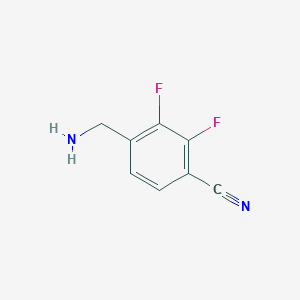
![(3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B13007680.png)
![2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B13007685.png)
